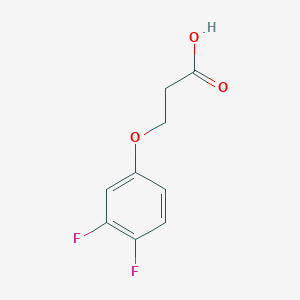

3-(3,4-Difluorophenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Risk Assessment in Food Contact Materials

The European Food Safety Authority conducted a safety evaluation of a related compound, 3H-perfluoro-3-[(3-methoxy-propoxy) propanoic acid], ammonium salt. They concluded that this substance poses no safety concern for consumers if used in the polymerization of fluoropolymers under specific conditions, such as high temperatures and limited exposure in food contact materials (A. Andon et al., 2011).

Synthesis Methods

3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, can be synthesized using a dithiocarbamate method. This method, relevant to the synthesis of related propanoic acids, demonstrates a continuous process, emphasizing the importance of solvent choice for efficient synthesis (M. M. Orlinskii, 1996).

Pharmaceutical Applications

A study on the synthesis of the antistroke drug lubeluzole highlighted the use of 1-chloro-3-(3,4-difluorophenoxy)-2-propanol in its preparation. This indicates the potential pharmaceutical relevance of related compounds in drug synthesis (H. Liu et al., 2001).

Polymer Research

Research on water-soluble thermo-sensitive resins with tertiary amine oxide substituents included the synthesis of 3-(dimethylamino)propanoic acid. This highlights the use of similar propanoic acids in developing materials with specific thermal behaviors and potential applications in thermal imaging (Li An et al., 2015).

Safety and Hazards

The safety information available indicates that “3-(3,4-Difluorophenoxy)propanoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing hands and other exposed areas after handling .

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other phenoxypropanoic acids .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Like other chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially influence its action .

properties

IUPAC Name |

3-(3,4-difluorophenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCVQPPVLGIKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCC(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588337 |

Source

|

| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926256-60-2 |

Source

|

| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-difluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)